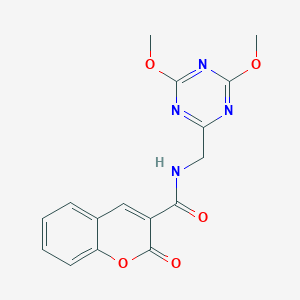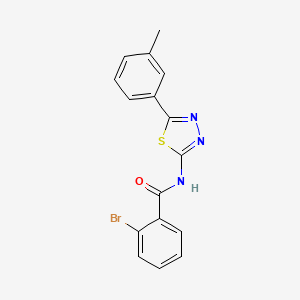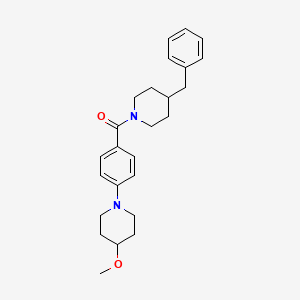
1-Pyridin-2-ylhex-5-yn-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“1-Pyridin-2-ylhex-5-yn-1-ol” is a chemical compound with the CAS Number: 1566989-28-3 . It has a molecular weight of 175.23 and its IUPAC name is 1-(pyridin-2-yl)hex-5-yn-1-ol . It is in powder form .
Molecular Structure Analysis
The InChI code for “1-Pyridin-2-ylhex-5-yn-1-ol” is 1S/C11H13NO/c1-2-3-4-8-11(13)10-7-5-6-9-12-10/h1,5-7,9,11,13H,3-4,8H2 . This code represents the molecular structure of the compound.Physical And Chemical Properties Analysis
“1-Pyridin-2-ylhex-5-yn-1-ol” is a powder that is stored at room temperature . Its molecular weight is 175.23 . More specific physical and chemical properties were not available in the retrieved data.Scientific Research Applications
Synthesis and Coordination Chemistry
Pyridine derivatives, such as 2,6-di(pyrazol-1-yl)pyridine and related ligands, have been utilized in coordination chemistry due to their versatility compared to terpyridines. These compounds have found applications in the synthesis of luminescent lanthanide compounds for biological sensing and iron complexes exhibiting unusual thermal and photochemical spin-state transitions (Halcrow, 2005). This indicates the potential for 1-Pyridin-2-ylhex-5-yn-1-ol to be used in similar coordination chemistry applications, leveraging its pyridine moiety for complex formation.
Materials Science and Organic Electronics
Novel heteroleptic iridium(III) complexes with pyridine derivatives have been synthesized for application in polymer light-emitting diodes (OLEDs). These complexes demonstrated high thermal stability and good electroluminescence performance, suggesting the utility of pyridine-based ligands in developing materials for organic electronics (Tang et al., 2014). Given the structural similarity, 1-Pyridin-2-ylhex-5-yn-1-ol could potentially be explored for its applications in the field of organic electronics, either as a ligand in metal complexes or as part of the active layer in OLEDs.
Catalysis and Chemical Sensing
Pyridine derivatives have been involved in catalysis and as components in chemical sensors. For instance, pyridinium salts have shown a wide range of applications from catalysis to antimicrobial and anticancer properties, highlighting the chemical versatility and reactivity of pyridine-based compounds (Sowmiah et al., 2018). 1-Pyridin-2-ylhex-5-yn-1-ol, with its pyridine core, may offer similar catalytic and sensing capabilities, especially in developing new catalytic systems or sensors for environmental or biomedical applications.
Mechanism of Action
The mechanism of action of a compound refers to the specific biochemical interaction through which it produces its effect. This usually involves the compound binding to specific molecular targets such as enzymes or receptors . Unfortunately, the specific mechanism of action for “1-Pyridin-2-ylhex-5-yn-1-ol” is not available in the retrieved data.
Safety and Hazards
The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 , indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
properties
IUPAC Name |
1-pyridin-2-ylhex-5-yn-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO/c1-2-3-4-8-11(13)10-7-5-6-9-12-10/h1,5-7,9,11,13H,3-4,8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCRPJVDWSMWAKT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCCCC(C1=CC=CC=N1)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Pyridin-2-ylhex-5-yn-1-ol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(6-bromobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)butyramide hydrochloride](/img/structure/B2702813.png)







![3-(5-oxo-4-propyl-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)-N-(2-phenylpropyl)propanamide](/img/structure/B2702825.png)
![7-chloro-4-{[3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B2702827.png)


![1-benzyl-N-(4-ethylphenyl)-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2702834.png)
